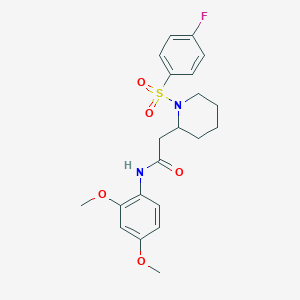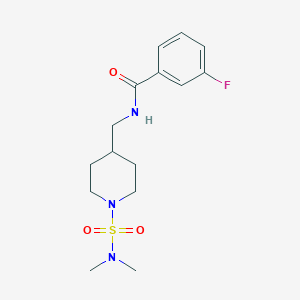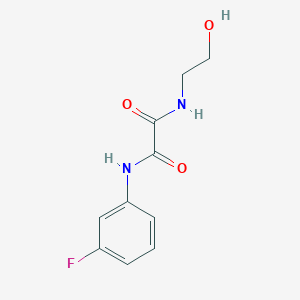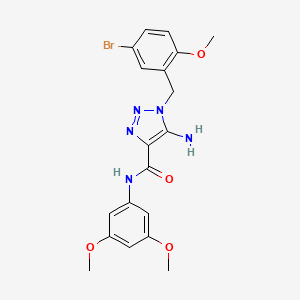![molecular formula C18H13F3N4O B2560016 N-([2,4'-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034304-67-9](/img/structure/B2560016.png)
N-([2,4'-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-([2,4’-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has been extensively studied . Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis
The molecular structure of “N-([2,4’-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide” is characterized by the presence of a trifluoromethyl group (-CF3) and a pyridine ring . The trifluoromethyl group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis
Trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .Aplicaciones Científicas De Investigación
Fluorinated Building Blocks in Organic Synthesis
NTN derivatives serve as versatile synthetic intermediates for constructing complex fluorinated compounds. Notably:
α-Trifluoromethylstyrenes: These compounds have been successfully utilized in C–F bond activation. Mechanisms include anionic SN2′-type substitution, cationic SN1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
Transition Metal-Catalyzed Cycloadditions: Researchers have developed methods using α-trifluoromethylstyrenes to construct cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
Late-Stage Trifluoromethylation of Natural Products
NTN-based strategies find applications in late-stage functionalization of natural products:
- Trifluoromethylated Natural Products : Researchers have explored NTN-derived reagents for introducing trifluoromethyl groups into complex molecules. This approach enhances the bioactivity and properties of natural products .
Direcciones Futuras
Trifluoromethyl-containing compounds have found increasing applications in pharmaceuticals, agrochemicals, and materials . The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .
Mecanismo De Acción
Target of Action
Compounds with trifluoromethyl groups are known to be valuable synthetic targets in the construction of fluorinated pharmacons .
Mode of Action
Trifluoromethyl triflate, a related compound, is known to render heteroarenes more electrophilic and deliver the trifluoromethoxy group .
Biochemical Pathways
Nicotinamide n-methyltransferase (nnmt), a related compound, is known to play an important role in diverse biological processes by regulating methylation potential and the degradation of nicotinamide .
Pharmacokinetics
Trifluoromethyl ketones, a related group of compounds, are known to be valuable synthetic targets in the construction of fluorinated pharmacons .
Result of Action
Related compounds such as nicotinamide mononucleotide (nmn) have been found to mitigate aging-related disorders such as oxidative stress, dna damage, neurodegeneration, and inflammatory responses .
Action Environment
N-trifluoromethyl azoles, a related group of compounds, have been shown to possess high hydrolytic, chemical, and metabolic stabilities .
Propiedades
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O/c19-18(20,21)15-4-3-14(11-24-15)17(26)25-10-13-2-1-7-23-16(13)12-5-8-22-9-6-12/h1-9,11H,10H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRKIBBFKIJLKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[2-fluoro-4-(2-oxopyridin-1-yl)phenyl]acetamide](/img/structure/B2559937.png)



![[4-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride](/img/structure/B2559942.png)
![5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid](/img/structure/B2559945.png)
![3-(3-fluorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2559949.png)


![2-{[5-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2559953.png)
![4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2559954.png)
![5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559955.png)